2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
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Overview
Description
2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is a chemical compound known for its unique structure and properties It is characterized by the presence of a hex-5-en-1-yl group attached to an oxygen atom, which is further connected to a 1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole typically involves the reaction of hex-5-en-1-ol with 1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hex-5-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(Hex-5-en-1-yl)oxirane: This compound shares the hex-5-en-1-yl group but differs in its core structure.
Hex-5-yn-1-ol: Similar in having a hex-5-en-1-yl group but with different functional groups attached.
Uniqueness
2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is unique due to its combination of the hex-5-en-1-yl group with the 1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole core. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Properties
CAS No. |
113086-63-8 |
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Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-hex-5-enoxy-1,1,3,3-tetramethylisoindole |
InChI |
InChI=1S/C18H27NO/c1-6-7-8-11-14-20-19-17(2,3)15-12-9-10-13-16(15)18(19,4)5/h6,9-10,12-13H,1,7-8,11,14H2,2-5H3 |
InChI Key |
KNVSQDVGMRIHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1OCCCCC=C)(C)C)C |
Origin of Product |
United States |
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